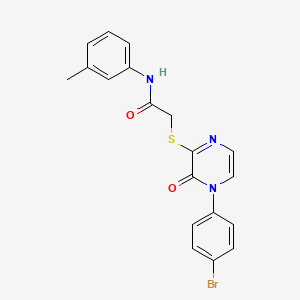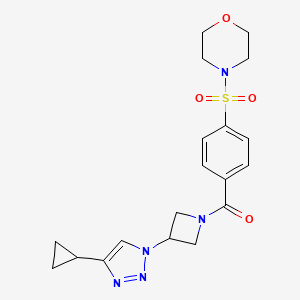
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. This particular compound is part of a broader class of thiazole acetamides that have been synthesized and studied for various biological activities, including hypoglycemic, anti-inflammatory, and antioxidant properties . The presence of the methoxy group and the acetamide moiety suggests potential for specific interactions and activities within biological systems.
Synthesis Analysis
The synthesis of related thiazole acetamide derivatives typically involves multi-step reactions under mild conditions, yielding good product yields . For instance, the synthesis of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was accomplished in three steps, starting from readily available precursors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied to obtain the target molecule.
Molecular Structure Analysis
The molecular structure of thiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which can significantly influence the photophysical properties of these compounds . For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives form various hydrogen-bonded assemblies depending on the substituents attached to the benzothiazole moiety . These interactions are crucial for the stability and reactivity of the compounds and can be studied using techniques such as X-ray diffraction and spectroscopy .
Chemical Reactions Analysis
Thiazole acetamides can participate in a range of chemical reactions, primarily due to the reactivity of the thiazole ring and the acetamide group. The compounds can act as electrophiles or nucleophiles depending on their substitution pattern and the reaction conditions . The electrophilicity and nucleophilicity of these molecules can be explored through charge transfer studies, as well as their interactions with biological molecules like DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which can be determined experimentally and theoretically using computational methods like density functional theory (DFT) . The thermodynamic properties of these compounds can also be calculated to understand their behavior at different temperatures .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of certain functional groups .
Propriétés
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDPRIQCTLNLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)



![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)



![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)
